[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester
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Overview
Description
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with a complex structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate typically involves the reaction of diethyl malonate with 2-(2-methyl-1,3-dioxolan-2-yl)ethanol under acidic or basic conditions. The reaction proceeds through esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the diethyl malonate, forming the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but different functional groups.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Contains a dioxolane ring but with different substituents.
2-Ethyl-2-methyl-1,3-dioxolane: Similar dioxolane ring but different alkyl groups.
Uniqueness
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to its combination of ester and dioxolane functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
7796-23-8 |
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Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3 |
InChI Key |
ZPTUSGWCRVFLQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Synonyms |
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester; 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester |
Origin of Product |
United States |
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